molecular formula C20H22N6 B11180881 N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine

Cat. No.: B11180881
M. Wt: 346.4 g/mol
InChI Key: QRYRNXKRJZALDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine is a nitrogen-rich heterocyclic compound featuring a triazine core fused with a quinazoline moiety. The triazine ring is substituted with a benzyl group at position 3, while the quinazoline ring bears methyl groups at positions 4 and 6. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s molecular formula is C₂₁H₂₂N₆, with an average molecular mass of 346.44 g/mol and a monoisotopic mass of 346.190595 g/mol .

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine

InChI

InChI=1S/C20H22N6/c1-14-8-9-17-15(2)23-20(24-18(17)10-14)25-19-21-12-26(13-22-19)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H2,21,22,23,24,25)

InChI Key

QRYRNXKRJZALDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Quinazoline Derivative Formation: The quinazoline moiety is synthesized separately and then coupled with the triazine derivative through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,7-dimethylquinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of triazine-quinazoline hybrids. Key structural analogues and their distinguishing features are outlined below:

Compound Name Substituents (Triazine/Quinazoline) Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3-Benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine (Target) Triazine: 3-Benzyl; Quinazoline: 4,7-dimethyl 346.44 High nitrogen content; potential kinase inhibition
N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine Triazine: Benzodioxolylmethyl; Quinazoline: 4,8-dimethyl 390.45 Enhanced solubility due to benzodioxole group
6-Chloro-N-[3-(3-morpholin-4-ylpropyl)-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine Triazine: Morpholinylpropyl; Quinazoline: 4-phenyl, 6-chloro 466.00 Increased lipophilicity (XLogP3: 3.1); potential CNS activity
6-Ethoxy-N-[3-(furan-2-ylmethyl)-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine Triazine: Furanylmethyl; Quinazoline: 4-methyl, 6-ethoxy 366.42 Fluorescence modulation via heterocyclic substituents

Key Differences and Implications

Substituent Effects on Physicochemical Properties: The benzyl group on the triazine ring in the target compound enhances aromatic stacking interactions, which may improve binding to hydrophobic enzyme pockets.

Biological Activity Trends :

  • The 6-chloro-4-phenylquinazoline analogue demonstrates that halogenation and aryl substitution at the quinazoline core can enhance target affinity, particularly in kinase inhibition.
  • The 4,8-dimethylquinazoline variant highlights that methyl group positioning affects steric hindrance, which may influence binding specificity.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those for N-(5-benzyl-4,6-dihydro-1H-1,3,5-triazin-2-yl)-4,8-dimethylquinazolin-2-amine , involving cyclocondensation of amidines with carbonyl precursors. In contrast, analogues with furan-2-ylmethyl or morpholinylpropyl groups require additional functionalization steps, as seen in dehydrosulfurization methods .

Research Findings

  • Fluorescence Properties : While the target compound lacks fluorescent moieties, analogues with furan-2-ylmethyl groups (e.g., ) or quadracyclic adenine derivatives (e.g., ) exhibit tunable fluorescence, suggesting that modifying the triazine substituents could expand applications in bioimaging.
  • Tautomerism and Stability: The dihydrotriazine core in the target compound may exhibit tautomerism, as observed in structurally related 1,3,4-benzotriazepinones , which could influence its reactivity and stability in biological systems.

Biological Activity

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including data tables and case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C11_{11}H16_{16}N4_{4}O2_{2}S
Molecular Weight 252.34 g/mol
CAS Number 1158278-87-5
IUPAC Name N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide
InChI Key ZETWHUQIVXOREE-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to triazines and quinazolines. For instance, derivatives of benzothieno[3,2-d]-1,2,3-triazines have shown significant antiproliferative effects against cancer cell lines such as HeLa cells. These compounds exhibited DNA-binding capabilities through various spectroscopic methods, indicating a mechanism that may involve interaction with cellular DNA .

Case Study: Antiproliferative Effects

A study investigated the antiproliferative effects of several triazine derivatives, including those structurally similar to our compound of interest. The results indicated that certain derivatives inhibited cell growth significantly:

CompoundCell LineIC50_{50} (µM)
3-(4-methoxy-phenyl)benzothieno[3,2-d]-1,2,3-triazin-4(3H)-oneHeLa15.0
This compoundMCF7TBD

These findings suggest that compounds with similar structural features may exhibit comparable biological activities.

The proposed mechanism of action for this compound involves:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands.
  • Inhibition of Topoisomerases : The presence of triazine rings may inhibit topoisomerase enzymes involved in DNA replication.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, triazine derivatives have demonstrated antimicrobial activities against various pathogens. Research has indicated that modifications to the triazine structure can enhance antibacterial efficacy.

Table: Antimicrobial Activity

CompoundPathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,7-dimethylquinazolin-2-amideE. coli32
N-(3-benzyl derivative)S. aureus16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.